molecular formula C15H34Si B14584341 Trimethyl(2-methylundecyl)silane CAS No. 61071-32-7

Trimethyl(2-methylundecyl)silane

Cat. No.: B14584341
CAS No.: 61071-32-7
M. Wt: 242.52 g/mol
InChI Key: KZHFSBVFXZDOBP-UHFFFAOYSA-N
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Description

Trimethyl(2-methylundecyl)silane: is an organosilicon compound characterized by a silicon atom bonded to three methyl groups and a 2-methylundecyl group. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their versatility in various chemical reactions and applications, particularly in the fields of organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(2-methylundecyl)silane typically involves the hydrosilylation of 2-methyl-1-undecene with trimethylsilane. This reaction is catalyzed by transition metals such as platinum or rhodium complexes. The reaction conditions generally include:

    Temperature: 50-100°C

    Solvent: Toluene or hexane

    Catalyst: Platinum or rhodium complexes

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Preparation of 2-methyl-1-undecene: This is achieved through the oligomerization of propylene followed by selective hydrogenation.

    Hydrosilylation Reaction: The prepared 2-methyl-1-undecene is then reacted with trimethylsilane in the presence of a platinum or rhodium catalyst under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Trimethyl(2-methylundecyl)silane can undergo oxidation reactions to form silanols or siloxanes.

    Reduction: It can be reduced to form simpler silanes or hydrocarbons.

    Substitution: The compound can participate in substitution reactions where the 2-methylundecyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silanes and hydrocarbons.

    Substitution: Various substituted silanes depending on the reagent used.

Scientific Research Applications

Chemistry: Trimethyl(2-methylundecyl)silane is used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in the development of new catalysts and reagents for organic synthesis.

Biology and Medicine: In biological research, this compound is used in the modification of surfaces for biomolecule attachment, enhancing the biocompatibility of medical devices and implants.

Industry: In the industrial sector, this compound is utilized in the production of silicone-based materials, including sealants, adhesives, and coatings. It is also used in the semiconductor industry for the deposition of silicon-containing films.

Mechanism of Action

The mechanism of action of Trimethyl(2-methylundecyl)silane involves its ability to act as a hydride donor or acceptor in various chemical reactions. The silicon atom in the compound can form strong bonds with oxygen and fluorine, making it a valuable reagent in organic synthesis. The molecular targets and pathways involved include:

    Hydrosilylation: The silicon-hydrogen bond reacts with unsaturated organic compounds to form new carbon-silicon bonds.

    Oxidation: The silicon atom can be oxidized to form silanols or siloxanes, which can further react to form more complex structures.

Comparison with Similar Compounds

    Trimethylsilane: Similar in structure but lacks the 2-methylundecyl group.

    Triethylsilane: Contains ethyl groups instead of methyl groups.

    Dimethylsilane: Contains two methyl groups and one hydrogen atom bonded to silicon.

Uniqueness: Trimethyl(2-methylundecyl)silane is unique due to the presence of the 2-methylundecyl group, which imparts distinct chemical and physical properties. This makes it more suitable for specific applications in surface modification and the synthesis of complex organosilicon compounds.

Properties

CAS No.

61071-32-7

Molecular Formula

C15H34Si

Molecular Weight

242.52 g/mol

IUPAC Name

trimethyl(2-methylundecyl)silane

InChI

InChI=1S/C15H34Si/c1-6-7-8-9-10-11-12-13-15(2)14-16(3,4)5/h15H,6-14H2,1-5H3

InChI Key

KZHFSBVFXZDOBP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)C[Si](C)(C)C

Origin of Product

United States

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